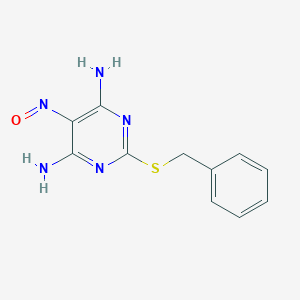
6-Amino-2-(benzylsulfanyl)-5-nitrosopyrimidin-4-ylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-2-(benzylsulfanyl)-5-nitrosopyrimidin-4-ylamine is a chemical compound with the molecular formula C11H11N5OS It is known for its unique structure, which includes a benzylsulfanyl group attached to a pyrimidine ring with nitroso and diamine functionalities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-(benzylsulfanyl)-5-nitrosopyrimidin-4-ylamine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate precursors such as guanidine and β-diketones.
Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group is introduced via nucleophilic substitution reactions, where a benzylthiol reacts with a halogenated pyrimidine derivative.
Nitrosation: The nitroso group is introduced by treating the compound with nitrosating agents such as sodium nitrite in acidic conditions.
Amination: The diamine groups are introduced through amination reactions using ammonia or amine derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitroso group, converting it to an amine or hydroxylamine.
Substitution: The benzylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as thiols, amines, or halides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and hydroxylamines.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-Amino-2-(benzylsulfanyl)-5-nitrosopyrimidin-4-ylamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or pathways in diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 6-Amino-2-(benzylsulfanyl)-5-nitrosopyrimidin-4-ylamine involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially inhibiting their function. The benzylsulfanyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The pyrimidine core can interact with nucleic acids or other biomolecules, affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Diaminopyrimidine: A core structure in many biologically active compounds.
5-Nitrosopyrimidine Derivatives: Compounds with similar nitroso functionalities.
Benzylsulfanyl Pyrimidines: Compounds with similar benzylsulfanyl groups.
Uniqueness
6-Amino-2-(benzylsulfanyl)-5-nitrosopyrimidin-4-ylamine is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both nitroso and diamine groups on the pyrimidine ring, along with the benzylsulfanyl group, makes it a versatile compound for various applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
52222-45-4 |
|---|---|
Formule moléculaire |
C11H11N5OS |
Poids moléculaire |
261.31g/mol |
Nom IUPAC |
2-benzylsulfanyl-5-nitrosopyrimidine-4,6-diamine |
InChI |
InChI=1S/C11H11N5OS/c12-9-8(16-17)10(13)15-11(14-9)18-6-7-4-2-1-3-5-7/h1-5H,6H2,(H4,12,13,14,15) |
Clé InChI |
BAMMZILBCUFCAI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CSC2=NC(=C(C(=N2)N)N=O)N |
SMILES canonique |
C1=CC=C(C=C1)CSC2=NC(=C(C(=N2)N)N=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















